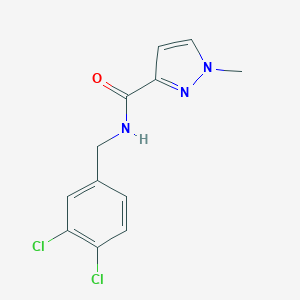
N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as ABT-594, is a synthetic compound that belongs to the class of analgesic drugs. It was first discovered in the 1990s by Abbott Laboratories and has since been the subject of extensive research due to its potential as a painkiller.
Wirkmechanismus
The mechanism of action of N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide is complex and not fully understood. It is believed to act on a specific type of nicotinic acetylcholine receptor, known as the alpha4beta2 receptor. This receptor is found in the nervous system and is involved in the transmission of pain signals. By acting on this receptor, N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide is able to reduce the transmission of pain signals and produce analgesia.
Biochemical and Physiological Effects:
N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to produce a range of biochemical and physiological effects. It has been found to reduce the release of neurotransmitters involved in pain transmission, such as glutamate and substance P. In addition, N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to produce analgesia without causing respiratory depression, a common side effect of traditional opioid drugs.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments. It has been shown to be effective in a range of pain models, including neuropathic pain, inflammatory pain, and acute pain. In addition, N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to produce analgesia without causing the side effects associated with traditional opioid drugs.
However, there are also limitations to the use of N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide is a complex compound that requires specialized equipment and expertise to synthesize.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide. One area of interest is the development of new analogs of N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide that may have improved pharmacological properties. Another area of interest is the study of the long-term effects of N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide on the nervous system. Finally, there is interest in the use of N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide in combination with other drugs to produce synergistic effects and improve pain relief.
Synthesemethoden
The synthesis of N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide is a complex process that involves several steps. The first step involves the reaction of 3,4-dichlorobenzylamine with methyl isocyanate to form N-(3,4-dichlorobenzyl)-N-methylcarbamoyl chloride. This intermediate is then reacted with 3-amino-1H-pyrazole-4-carboxamide to give N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential as a painkiller. It has been found to be effective in treating various types of pain, including neuropathic pain, inflammatory pain, and acute pain. In addition, N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to produce analgesia without causing the side effects associated with traditional opioid drugs.
Eigenschaften
Produktname |
N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide |
|---|---|
Molekularformel |
C12H11Cl2N3O |
Molekulargewicht |
284.14 g/mol |
IUPAC-Name |
N-[(3,4-dichlorophenyl)methyl]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11Cl2N3O/c1-17-5-4-11(16-17)12(18)15-7-8-2-3-9(13)10(14)6-8/h2-6H,7H2,1H3,(H,15,18) |
InChI-Schlüssel |
FXZOANCBEZEZRH-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=N1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
CN1C=CC(=N1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(1-azepanylsulfonyl)phenyl]-1,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B213524.png)
![Methyl 4-(4-ethylphenyl)-5-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B213526.png)




![5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-5-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213535.png)



![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide](/img/structure/B213540.png)

![N-(3,4-difluorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213546.png)